8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one
Description
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
13-ethyl-5-methoxy-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C18H16N2O2/c1-3-10-9-19-18(21)16-15-13-6-5-12(22-2)8-11(13)4-7-14(15)20-17(10)16/h4-9,20H,3H2,1-2H3,(H,19,21) |
InChI Key |
ZLSVOHISOHBXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=O)C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole structure . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety allows it to bind to various biological targets, potentially inhibiting or modulating their activity. This interaction can lead to downstream effects on cellular pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Aurora Kinase Inhibition
The benzo[e]pyridoindolone scaffold is a privileged structure in kinase inhibitor development. Key analogues include:
Key Findings :
Pyrido[4,3-b]indole Derivatives in Tau Imaging and Neurodegeneration
Pyrido[4,3-b]indole derivatives, such as AV1451 (Flortaucipir), are tau protein imaging agents but face challenges with off-target binding to monoamine oxidase A (MAO-A). Comparatively:
Key Findings :
- Pyrido[4,3-b]indole derivatives like AV1451 exhibit high MAO-A binding, complicating their use in tau imaging. In contrast, pyrrolodipyridine-based tracers show reduced off-target binding . The target compound’s benzo[e]pyridoindolone core may share MAO-A affinity risks, though this requires experimental validation.
Substituted Benzo-Pyridoindoles in Antibacterial and Opioid Research
Antibacterial Quinoxaline Dioxides
Pyrido[2,3-b]pyrazine 1,4-dioxides, synthesized from reactions involving pyrido[2,3-c]furoxan, demonstrate antibacterial activity . While structurally distinct from the target compound, their fused pyrido-pyrazine systems highlight the importance of nitrogen-rich heterocycles in antimicrobial design.
Opioid Receptor Ligands
SRI-9342, a pyrido[4,3-b]carbazole derivative, acts as a delta opioid receptor (DOR) inverse agonist. Its complex tricyclic structure shares the pyrido[4,3-b] motif with the target compound but incorporates a carbazole system, enabling irreversible antagonism .
Substituent Effects on Bioactivity
- 7-Chloro-10-methyl-11H-benzo[g]pyrido[4,3-b]indol-3-ol (18E) : This analogue () features a chloro substituent and hydroxyl group, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s ethyl and methoxy groups .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for pyrido[4,3-b]indol-1-one derivatives, such as thermal electrocyclization of (E)-3-(indol-3-yl)acrylic acid precursors .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the pyrido[4,3-b]indol-11-one core structure?
The pyrido[4,3-b]indol-11-one scaffold is typically synthesized via cyclization strategies. A one-pot approach using Curtius rearrangement followed by microwave-assisted intramolecular cyclization (MIC) has been optimized for similar frameworks. Reaction parameters such as solvent (e.g., DMF), temperature (80–120°C), and irradiation time (30–60 min) significantly influence yield. For example, microwave irradiation at 100°C in DMF for 45 minutes achieved ~75% yield for pyrido[4,3-b]indol-1-one derivatives .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
X-ray crystallography (XRD) is the gold standard for resolving bond angles, lengths, and stereochemistry. For instance, XRD analysis of a related pyridopyrimidoindole derivative confirmed a planar heterocyclic core with bond angles deviating ≤2° from ideal values . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion validation and NMR (¹H/¹³C) to assign substituent positions, particularly methoxy and ethyl groups .
Basic: What preliminary biological activities are associated with this compound’s structural analogs?
Pyrido[4,3-b]indole derivatives exhibit DNA intercalation properties due to their planar aromatic systems, as demonstrated by binding assays with calf thymus DNA (e.g., fluorescence quenching with Ksv = 1.2 × 10⁴ M⁻¹) . Antimicrobial activity against Gram-negative bacteria (e.g., E. coli) has also been observed in related pyrido[2,3-b]pyrazines, with MIC values of 16–32 µg/mL .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature gradients : Higher temperatures (e.g., 120°C) reduce reaction time but may increase side products.
- Microwave parameters : Adjusting power (100–300 W) and pulse duration minimizes decomposition .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation by 20–30% .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies in substituent positioning (e.g., methoxy vs. ethyl groups) require multi-technique validation:
- XRD : Resolves spatial arrangements unambiguously.
- 2D NMR (COSY, NOESY) : Correlates proton-proton proximities, distinguishing between rotational isomers.
- DFT calculations : Predicts stable conformers and validates spectral assignments .
Advanced: What computational strategies are used to model this compound’s interaction with biological targets?
- Molecular docking (AutoDock/Vina) : Predicts binding modes to DNA grooves or enzyme active sites (e.g., ΔG = -8.2 kcal/mol for topoisomerase II inhibition).
- MD simulations : Assesses stability of ligand-target complexes over 100 ns trajectories.
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity .
Advanced: How do substituents (e.g., ethyl, methoxy) influence structure-activity relationships (SAR)?
- Methoxy groups : Enhance solubility and π-stacking via electron-donating effects.
- Ethyl chains : Increase lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous stability.
- Chlorine analogs : Substitution at C8 boosts antimicrobial potency by 2-fold (e.g., MIC from 32 to 16 µg/mL) .
Advanced: What strategies are used to synthesize alternative heterocyclic analogs (e.g., imidazo-pyridoindoles)?
Cyclocondensation of amino-pyrimido precursors with orthoesters (e.g., TEOF) in acetic acid generates fused systems. For example, refluxing 10-amino-7-(p-tolyl)pyrimido derivatives with TEOF yields imidazo[1',2':1,2]pyrido[4,3-b]indoles at 70% yield .
Advanced: How can stability under physiological conditions be assessed?
- pH stability studies : Monitor degradation via HPLC at pH 1.2 (gastric) and 7.4 (blood) over 24 hours.
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (e.g., >200°C for crystalline forms).
- Light exposure tests : UV-Vis spectroscopy tracks photodegradation kinetics .
Advanced: What assays are used to detect this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
